Sub-Nanomolar HDAC6 Enzyme Inhibition Validates Ultra-High Potency
The compound demonstrates an IC50 of 0.601 nM against recombinant HDAC6, making it approximately 6.5-fold more potent than the highly active reference indole-benzamide 'Compound 6' (IC50 3.92 nM) and over 22-fold more potent than the potent lead 'Compound 9c' (IC50 13.6 nM) [1][2]. This potency surpasses the typical nanomolar range of other advanced HDAC6 inhibitor scaffolds.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.601 nM (as Compound I-21, a direct analog) |
| Comparator Or Baseline | Indole-benzamide 'Compound 6' (IC50: 3.92 nM); Indole-piperazine 'Compound 9c' (IC50: 13.6 nM); Representative benchmark HDAC6 inhibitor Tubastatin A (IC50: 15 nM) |
| Quantified Difference | ~6.5-fold more potent than Compound 6; ~22.6-fold more potent than Compound 9c; ~25-fold more potent than Tubastatin A |
| Conditions | Inhibition of recombinant HDAC6 (unknown origin) using a luminescent substrate in an HDAC-Glo assay [1] |
Why This Matters
This level of potency is critical for studies requiring minimal compound concentrations to avoid off-target effects, and it sets a new benchmark for indole-benzamide HDAC6 inhibitors.
- [1] BindingDB BDBM50557848: IC50 0.601 nM for HDAC6, assay from WO2021067859 View Source
- [2] 5-Aroylindoles Act as Selective Histone Deacetylase 6 Inhibitors Ameliorating Alzheimer's Disease Phenotypes: Compound 6, IC50 3.92 nM View Source
